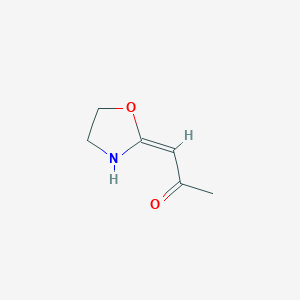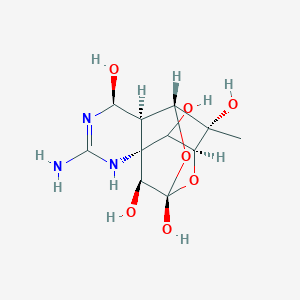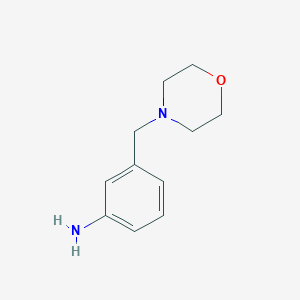![molecular formula C12H16N2 B038088 2-Phenyl-1,4-diazabicyclo[2.2.2]octane CAS No. 115609-00-2](/img/structure/B38088.png)
2-Phenyl-1,4-diazabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,4-diazabicyclo[2.2.2]octane (PDABO) is a bicyclic compound that has gained attention in scientific research due to its potential applications in various fields. PDABO is a chiral compound, which means that it has two enantiomers that have different properties. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane is not fully understood, but it is believed to involve the inhibition of viral replication by binding to the HIV-1 integrase enzyme. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been shown to inhibit the strand transfer activity of HIV-1 integrase, which is essential for viral replication.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been shown to have low toxicity and is well tolerated in vivo. In vitro studies have shown that 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has antiviral activity against HIV-1 and other retroviruses. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has also been shown to have potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has several advantages for use in lab experiments, including its low toxicity and chiral properties. However, its synthesis can be challenging, and the separation of its two enantiomers can be difficult. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane also has limitations, including its limited solubility in water and its potential for non-specific binding to other proteins.
Direcciones Futuras
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has several potential future directions for research, including its use as a therapeutic agent for HIV and other retroviruses. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane may also have applications in other fields, including catalysis and asymmetric synthesis. Future research may focus on the development of more efficient synthesis methods for 2-Phenyl-1,4-diazabicyclo[2.2.2]octane and the optimization of its antiviral activity. Additionally, further studies may be conducted to explore the potential therapeutic applications of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane for other diseases.
Métodos De Síntesis
2-Phenyl-1,4-diazabicyclo[2.2.2]octane can be synthesized using different methods, including the condensation of 1,2-diaminocyclohexane with benzaldehyde in the presence of an acid catalyst. The reaction yields a mixture of two isomers, which can be separated by chromatography. Another method involves the condensation of benzaldehyde with 1,3-diaminopropane in the presence of an acid catalyst. This method yields a single isomer of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane.
Aplicaciones Científicas De Investigación
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been used in various scientific research applications, including as a ligand for metal ions, as a catalyst for organic reactions, and as a chiral auxiliary in asymmetric synthesis. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
Propiedades
Número CAS |
115609-00-2 |
|---|---|
Nombre del producto |
2-Phenyl-1,4-diazabicyclo[2.2.2]octane |
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-phenyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)12-10-13-6-8-14(12)9-7-13/h1-5,12H,6-10H2 |
Clave InChI |
FCCQUKLZAKFQEK-UHFFFAOYSA-N |
SMILES |
C1CN2CCN1CC2C3=CC=CC=C3 |
SMILES canónico |
C1CN2CCN1CC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)




![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)




